Cyclohexanone, o-methyloxime
Description
Contextualization within Oxime Chemistry and Derivatives
Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). ontosight.aiwikipedia.org In the case of Cyclohexanone (B45756), O-methyloxime, the synthesis involves the reaction of cyclohexanone with O-methylhydroxylamine. ontosight.ai This reaction proceeds via a nucleophilic addition of the O-methylhydroxylamine to the carbonyl carbon of cyclohexanone, followed by the elimination of a water molecule to form the oxime ether. ontosight.ai
The chemistry of oximes is rich and varied. They are known to participate in a range of reactions, including the well-known Beckmann rearrangement, which is a crucial step in the industrial production of ε-caprolactam, the monomer for Nylon 6. wikipedia.orgresearchgate.net While cyclohexanone oxime is the direct precursor to ε-caprolactam, the study of its derivatives like the O-methyl ether provides valuable insights into the reaction mechanisms and the influence of substituents on the rearrangement process.
Furthermore, oximes and their derivatives are recognized for their coordinating properties with metal ions, making them relevant in the field of coordination chemistry. The nitrogen and oxygen atoms of the oxime group can act as ligands, forming stable complexes with various metals. This has led to their investigation as reagents in analytical chemistry for the detection and quantification of metal ions. ontosight.ai
Scope and Significance of Academic Inquiry on Cyclohexanone, O-methyloxime
Academic research on this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. Its significance lies in its utility as a building block for more complex molecules. ontosight.ai
In the realm of organic synthesis , researchers explore the reactivity of the C=N-O-CH₃ functionality. This includes studying its behavior in various chemical transformations to create new carbon-nitrogen and carbon-carbon bonds. The stereochemistry of the oxime ether, which can exist as (E) and (Z) isomers, is also a subject of investigation, as the isomeric form can influence the outcome of a reaction.
In medicinal chemistry , oxime derivatives are of interest due to their potential biological activities. While specific studies on the direct therapeutic applications of this compound are not extensively documented, the broader class of oximes has been investigated for various purposes, including as cholinesterase reactivators. The structural framework of this compound can serve as a scaffold for the synthesis of novel compounds with potential pharmacological properties.
In materials science , the incorporation of oxime functionalities into polymers is an area of academic inquiry. ontosight.ai The reactivity of the oxime group can be exploited to modify polymer properties or to create cross-linked materials.
The table below summarizes some of the key physical and chemical properties of this compound, which are fundamental to the academic research conducted on this compound.
| Property | Value |
| Chemical Formula | C₇H₁₃NO ontosight.ai |
| Molecular Weight | 127.18 g/mol chemeo.comnist.gov |
| CAS Registry Number | 13858-85-0 chemeo.comnist.gov |
| Boiling Point | 485.36 K (Joback Calculated) chemeo.com |
| Enthalpy of Formation (gas) | -204.34 kJ/mol (Joback Calculated) chemeo.com |
| Ionization Energy | 9.01 ± 0.05 eV (NIST) chemeo.com |
Detailed research findings have provided spectroscopic data that are crucial for the identification and characterization of this compound. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are standard techniques used to confirm its structure. rsc.org The mass spectrum of the compound provides further evidence of its molecular weight and fragmentation pattern. nist.gov
The following table presents a selection of research findings related to the characterization and reactivity of this compound and related compounds.
| Research Area | Findings |
| Synthesis | Synthesized via the reaction of cyclohexanone with O-methylhydroxylamine. ontosight.ai |
| Spectroscopy | ¹H and ¹³C NMR spectra have been reported for characterization. rsc.org |
| Reactivity | Undergoes Beckmann rearrangement under specific catalytic conditions. researchgate.net |
| Coordination Chemistry | Oxime group can form complexes with metal ions. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13858-85-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-methoxycyclohexanimine |
InChI |
InChI=1S/C7H13NO/c1-9-8-7-5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
LCXYEPLVWLASCI-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone, O Methyloxime and Analogous Compounds
Classical and Contemporary Synthesis Pathways of Oximes
The formation of oximes is a fundamental reaction in organic chemistry, typically involving the reaction of an aldehyde or ketone with a hydroxylamine (B1172632) derivative. byjus.com
Condensation Reactions with Hydroxylamine Derivatives
The most traditional and widely used method for synthesizing oximes is the condensation reaction between a carbonyl compound, such as cyclohexanone (B45756), and a hydroxylamine. wikipedia.orgbrainly.in For the synthesis of Cyclohexanone, O-methyloxime, the specific reagent required is O-methylhydroxylamine.
The reaction proceeds via a nucleophilic attack of the nitrogen atom from O-methylhydroxylamine on the electrophilic carbonyl carbon of cyclohexanone. askfilo.com This is followed by the formation of a tetrahedral intermediate known as a carbinolamine. askfilo.comyoutube.com Subsequent dehydration of this intermediate, often facilitated by a weakly acidic medium, leads to the elimination of a water molecule and the formation of the carbon-nitrogen double bond (C=N) characteristic of the O-methyloxime. byjus.comaskfilo.com
C₅H₁₀CO + H₂NOCH₃ → C₅H₁₀C=NOCH₃ + H₂O wikipedia.org
This method is a straightforward and efficient way to produce O-alkyl oximes. google.com The reaction is typically carried out in a suitable solvent, and since hydroxylamine derivatives are often supplied as hydrochloride salts, a base like sodium acetate (B1210297) is used to generate the free hydroxylamine in situ. youtube.com
Acid-Catalyzed O-Methyloxime Formation
The formation of oximes, including O-methyloximes, is generally catalyzed by both acids and bases. ijprajournal.com Acid catalysis is particularly common for reactions involving ketones. The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic O-methylhydroxylamine. study.com
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst.
Nucleophilic attack by the nitrogen of O-methylhydroxylamine on the activated carbonyl carbon.
Proton transfer steps to form a good leaving group (water).
Elimination of water to form the final O-methyloxime product. masterorganicchemistry.com
This catalytic approach accelerates the reaction rate, which can otherwise be slow, especially with less reactive ketones. ijprajournal.com
Advanced Catalytic Approaches in Oxime Synthesis
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for oxime synthesis, moving beyond classical acid catalysis.
Metal-Involving Synthesis of Oxime Derivatives
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the formation of oximes is no exception. Various metal complexes have been employed to facilitate oximation and related reactions. acs.org These metals can act as Lewis acids to activate the carbonyl group, similar to proton catalysis but often with greater efficiency and selectivity.
Metals such as copper, rhodium, palladium, and iron have been utilized in reactions involving oximes and their derivatives. researchgate.net For instance, copper-catalyzed reactions have been developed for the synthesis of various substituted pyridines starting from oxime acetates. researchgate.net While direct metal-catalyzed synthesis of this compound from cyclohexanone is less commonly detailed, the principles apply. Metal-mediated approaches can offer milder reaction conditions and tolerance of a wider range of functional groups. acs.org Furthermore, some methods allow for the direct synthesis of oximes from non-carbonyl precursors, such as the oxidation-oximization of cyclohexane (B81311) using specific bifunctional catalysts. rsc.org
| Catalyst Type | General Role | Example Metals | Advantages |
|---|---|---|---|
| Acid Catalysts (e.g., H₂SO₄) | Protonates carbonyl oxygen to increase electrophilicity. | N/A | Simple, widely used. |
| Transition Metal Catalysts | Act as Lewis acids to activate carbonyls; enable novel reaction pathways. | Cu, Rh, Pd, Fe, Ni | High efficiency, selectivity, milder conditions, functional group tolerance. acs.orgresearchgate.net |
| Bifunctional Catalysts (e.g., Ni/HTS) | Catalyze multiple steps, e.g., oxidation and oximation, in one pot. | Ni, Ti | Simplifies process, allows use of cheaper starting materials like cyclohexane. rsc.orgrsc.org |
Green Chemistry Approaches to Oximation
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for oxime synthesis. acs.org These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. encyclopedia.pubijpsjournal.com
Key green strategies include:
Solvent-free reactions: Performing the condensation by grinding the reactants together, which can lead to quantitative yields without the need for a solvent. ijprajournal.com
Use of natural acid catalysts: Employing aqueous extracts from natural sources like citrus fruits as catalysts, replacing corrosive mineral acids. ijprajournal.com
Microwave-assisted synthesis: Using microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating. encyclopedia.pub
Electrosynthesis: Developing electrochemical routes that can generate the necessary reagents in situ under mild conditions, avoiding the handling of toxic or unstable chemicals and reducing by-products. researchgate.net
These methods represent a shift towards more environmentally benign and efficient chemical manufacturing processes. ijpsjournal.com
Reaction Mechanisms and Transformative Chemistry of Cyclohexanone, O Methyloxime
Fundamental Reactivity and Mechanistic Investigations
The chemical behavior of Cyclohexanone (B45756), O-methyloxime is governed by the electronic properties of the oxime ether functional group. This group possesses multiple reactive sites, allowing it to participate in a diverse range of chemical transformations.
Oxime derivatives, including O-methyloximes, exhibit dual reactivity, capable of acting as both nucleophiles and electrophiles. nsf.gov The nitrogen and oxygen atoms of the oxime ether have lone pairs of electrons, making them nucleophilic centers. nsf.gov The oxygen atom, in particular, can act as a nucleophile in reactions like O-alkylation and O-acylation. organic-chemistry.org
Conversely, the carbon atom of the C=N double bond is electrophilic. This electrophilicity is enhanced by protonation or coordination to a Lewis acid at the nitrogen or oxygen atom, making the carbon more susceptible to attack by nucleophiles. researchgate.net This ambiphilic nature allows oxime ethers to react with a wide array of reagents. nsf.gov For instance, the addition of organometallic reagents to oxime ethers, often facilitated by a Lewis acid such as BF₃·Et₂O, proceeds via nucleophilic attack at the electrophilic carbon to form N,O-dialkylhydroxylamines. researchgate.net Furthermore, studies on aromatic nucleophilic substitution reactions involving oxime ethers demonstrate their participation in base-catalyzed processes with alkylamines. rsc.org
The N–O bond in oxime ethers like Cyclohexanone, O-methyloxime can undergo homolytic cleavage to generate radical intermediates. nsf.gov This fragmentation can be initiated through single electron transfer (SET) or hydrogen atom transfer (HAT), leading to the formation of iminyl radicals. nsf.gov These radicals are versatile intermediates in organic synthesis. nih.gov
Iminoxyl radicals, which feature the unpaired electron delocalized between the nitrogen and oxygen atoms, can participate in both intermolecular and intramolecular reactions. nih.gov A primary reaction pathway for these radicals is addition to π-systems, such as C=C double bonds. nsf.govnih.gov In intramolecular processes, this can lead to the formation of five-membered rings like isoxazolines. nih.gov The stability and reactivity of the radical species can be modulated by the nature of the O-substituent; in this case, the methyl group. nsf.gov Carbon-centered radicals can also add to the C=N bond of oxime ethers, a process that favors the formation of a more stable adduct radical where the unpaired electron is stabilized by the adjacent oxygen atom. libretexts.org
Rearrangement Reactions: The Beckmann Transformation and its Variants
The Beckmann rearrangement is a cornerstone reaction of oximes, providing a pathway to synthesize amides from ketones. wikipedia.org This transformation is of significant industrial importance, particularly the conversion of cyclohexanone oxime to ε-caprolactam. wikipedia.org
The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an N-substituted amide. chemistnotes.com The classical mechanism involves several key steps:
Activation of the Oxygen: The process begins with the protonation of the oxygen atom of the oxime group by a strong acid, converting the hydroxyl or methoxy (B1213986) group into a better leaving group (H₂O or CH₃OH, respectively). chemistnotes.commasterorganicchemistry.com
Migration and Nitrilium Ion Formation: In a concerted step, the alkyl group positioned anti (trans) to the leaving group migrates from the carbon to the nitrogen atom. chemistrysteps.com This migration occurs simultaneously with the elimination of the leaving group (e.g., water), resulting in the formation of a linear nitrilium ion intermediate. chemistnotes.comchemistrysteps.com For cyclohexanone oxime, this involves the breaking of a C-C bond within the ring and its migration to the nitrogen. masterorganicchemistry.com
Nucleophilic Attack and Tautomerization: The highly electrophilic nitrilium ion is then attacked by a water molecule. masterorganicchemistry.comchemistrysteps.com This forms an imidic acid (or its O-alkylated equivalent), which subsequently tautomerizes to the more stable amide form. chemistrysteps.com
In the specific case of cyclohexanone oxime, the relief of ring strain during the rearrangement facilitates a concerted mechanism that leads directly to the protonated form of the lactam. wikipedia.org The stereospecificity of the reaction, where the group anti-periplanar to the leaving group migrates, is a defining characteristic of this rearrangement. wikipedia.org
A wide variety of catalytic systems have been developed to promote the Beckmann rearrangement, driven by the need to move from harsh traditional reagents to milder and more sustainable alternatives. jocpr.com Historically, strong Brønsted acids such as concentrated sulfuric acid, oleum, and polyphosphoric acid have been used, especially in industrial settings. wikipedia.orgjocpr.com The "Beckmann solution," a mixture of acetic acid, hydrochloric acid, and acetic anhydride, was also widely employed. wikipedia.org
Modern research has focused on developing more efficient and selective catalysts, including Lewis acids, solid acids, and organocatalysts. jocpr.comresearchgate.net The use of milder acids like trifluoroacetic acid (TFA) in aprotic solvents has shown high yields of ε-caprolactam. unive.itsemanticscholar.org Solid acid catalysts, such as zeolites (e.g., H-ZSM-5), offer advantages in terms of separation and reusability, although catalyst deactivation can be an issue in gas-phase processes. jocpr.comunive.it Other notable catalytic systems are summarized in the table below.
| Catalyst Type | Specific Catalyst/Reagent | Typical Conditions | Key Findings |
| Brønsted Acids | Sulfuric Acid / Oleum | High temperatures | Traditional industrial method; produces ammonium sulfate byproduct. wikipedia.orggoogle.com |
| Lewis Acids | Gallium(III) triflate (Ga(OTf)₃) | 40°C in CH₃CN, 20 min | Achieved 92% conversion of cyclohexanone oxime. libretexts.org |
| Mercury(II) chloride (HgCl₂) | 80°C in CH₃CN, 8 h | Effective for converting various ketoximes to amides. libretexts.org | |
| Solid Acids | H-ZSM-5 Zeolite | Vapor phase | Both strong acid sites and internal silanols can catalyze the reaction. jocpr.com |
| Organocatalysts | Cyanuric chloride (with ZnCl₂) | Mild conditions | Functions as an efficient organocatalyst for the rearrangement. wikipedia.orgjocpr.com |
| Trifluoroacetic acid (TFA) | Aprotic solvents (e.g., ACN) | Provides high yield and offers a pathway for an ammonium sulfate-free process. unive.it | |
| Other Reagents | Phosphorus pentoxide (P₂O₅) | Ionic liquids or methanesulfonic acid | Eaton's reagent (P₂O₅ in MSA) is an effective catalyst. jocpr.comlibretexts.org |
When cyclic ketones undergo the Beckmann rearrangement, the product is a lactam, which is a cyclic amide. chemistnotes.com The rearrangement involves an expansion of the ring size by one atom due to the insertion of the nitrogen atom into a carbon-carbon bond of the original ring. youtube.com
The rearrangement of this compound, or its parent compound cyclohexanone oxime, is the primary industrial route to ε-caprolactam. wikipedia.orgchemistnotes.com In this transformation, the six-membered cyclohexanone ring rearranges into a seven-membered azepan-2-one ring structure. wikipedia.org This product, ε-caprolactam, is a critical monomer for the large-scale production of Nylon 6, a widely used synthetic polymer. wikipedia.orgwikipedia.org The efficiency and selectivity of this ring-expansion reaction are pivotal to the economic viability of Nylon 6 manufacturing. wikipedia.org
Intramolecular Cyclization and Ring Transformation Pathways of this compound
The chemical reactivity of this compound extends to intramolecular cyclization and ring transformation reactions, which are pivotal in the synthesis of various heterocyclic compounds. These pathways often involve the participation of the oxime functionality in ring-closing events, leading to the formation of new cyclic structures.
Cyclization Reactions of O-Substituted Oximes
O-substituted oximes, including this compound, are valuable precursors for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. These reactions can proceed through various mechanisms, including radical, pericyclic, and transition-metal-catalyzed pathways. The nature of the substituent on the oxygen atom and the presence of other functional groups within the molecule play a crucial role in determining the course of the reaction and the structure of the resulting product.
One common pathway involves the intramolecular cyclization of unsaturated oxime ethers. For instance, the palladium-catalyzed intramolecular cyclization of γ,δ-unsaturated O-pentafluorobenzoyl oximes can lead to the formation of substituted pyrroles. While this specific example does not use an O-methyl group, it illustrates a general strategy applicable to O-substituted oximes.
Another significant cyclization pathway involves radical intermediates. The irradiation of ketoxime O-(S-methyl xanthates) can generate iminyl radicals, which subsequently undergo cyclization to form dihydropyrroles. This type of radical cyclization is a powerful tool for the construction of five-membered nitrogen heterocycles.
Furthermore, the reaction of oxime benzoates with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can also generate iminyl radicals that participate in intramolecular cyclizations. The regioselectivity of these radical cyclizations is influenced by factors such as ring size, with the formation of five- and six-membered rings being generally favored.
A notable example of ring closure involving an oxime derivative is the stereospecific synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles (isoxazolines). This reaction proceeds from chiral Michael adducts of thiophenol to chalcones, where the corresponding oxime undergoes an intramolecular nucleophilic substitution of the thiophenoxide group. researchgate.net Although this example involves a more complex system, the fundamental principle of intramolecular ring closure of an oxime derivative to form a heterocyclic ring is a key concept.
The following table summarizes representative intramolecular cyclization reactions of O-substituted oximes, providing insights into the potential transformations of this compound derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |
| γ,δ-Unsaturated Ketone O-pentafluorobenzoyl oxime | Pd(PPh₃)₄ | Substituted pyrrole | - | |
| Ketoxime O-(S-methyl xanthate) | hv, AIBN (cat.) | Dihydropyrrole | - | |
| Oxime of a chiral Michael adduct of thiophenol | Base (e.g., NaH) | 3,5-disubstituted-4,5-dihydroisoxazole | 71-76 | researchgate.net |
Data presented is for analogous O-substituted oxime systems and is illustrative of potential reaction pathways for derivatives of this compound.
Asymmetric Transformations in Cyclohexanone-Derived Systems
Asymmetric transformations are crucial in modern organic synthesis for the enantioselective construction of chiral molecules. In the context of cyclohexanone-derived systems, including those related to this compound, organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol.
One of the most studied asymmetric reactions of cyclohexanone is the aldol reaction. Organocatalytic direct asymmetric aldol reactions of cyclohexanone with various aldehydes have been extensively developed. wikipedia.org These reactions, often catalyzed by chiral primary or secondary amines, such as proline and its derivatives, can produce aldol adducts with high diastereoselectivity and enantioselectivity. The catalyst plays a critical role in controlling the facial selectivity of the attack on the aldehyde and the geometry of the enamine intermediate formed from cyclohexanone.
For instance, the use of bifunctional organocatalysts has been shown to be effective in promoting the direct asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, yielding the corresponding aldol product in high yield and with excellent stereoselectivity. The reaction conditions, including the choice of catalyst, solvent, and any additives, are crucial for achieving optimal results.
Another important asymmetric transformation is the Michael addition. The organocatalytic asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, where a cyclohexanone derivative acts as the Michael donor, allows for the enantioselective formation of carbon-carbon bonds.
Furthermore, asymmetric rearrangements of cyclohexanone derivatives have been reported. The enantioselective researchgate.netrsc.org-Wittig rearrangement of cinnamyloxycyclohexanone derivatives, catalyzed by a commercially available primary amine, provides α-hydroxy ketones with high diastereo- and enantioselectivity. researchgate.net This demonstrates the potential for asymmetric transformations of functionalized cyclohexanone systems.
The following table presents data from representative asymmetric transformations involving cyclohexanone, illustrating the potential for stereoselective reactions in systems derived from this compound.
| Reaction Type | Cyclohexanone Derivative | Aldehyde/Electrophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Ref. |
| Direct Asymmetric Aldol | Cyclohexanone | p-Nitrobenzaldehyde | Bifunctional Amide Catalyst | >99:1 (anti/syn) | 99 (anti) | wikipedia.org |
| Direct Asymmetric Aldol | Cyclohexanone | Isovaleraldehyde | Proline-derived catalyst | 95:5 (anti/syn) | 98 (anti) | |
| researchgate.netrsc.org-Wittig Rearrangement | Cinnamyloxycyclohexanone | - | Cinchona-based primary amine | up to >20:1 | up to 99 | researchgate.net |
Data presented is for cyclohexanone and its derivatives and is illustrative of the potential for asymmetric transformations in systems related to this compound.
Spectroscopic and Advanced Analytical Characterization of Cyclohexanone, O Methyloxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the elucidation of the molecular structure of Cyclohexanone (B45756), O-methyloxime, providing detailed information on its atomic connectivity, stereochemistry, and conformational dynamics in solution.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of Cyclohexanone, O-methyloxime provide characteristic signals that allow for the unambiguous assignment of its structure. In a study of 2-methylcyclohexanone (B44802) O-methyl oxime, a closely related compound, the chemical shifts offer insight into the electronic environment of the nuclei. researchgate.net For the parent compound, this compound, the proton signals for the cyclohexyl ring typically appear as multiplets in the δ 1.60-2.55 ppm range, while the O-methyl group protons present as a sharp singlet.
The ¹³C NMR spectrum is equally informative. The carbon atom of the C=N-O group is significantly deshielded and appears at a characteristic downfield shift. The carbons of the cyclohexyl ring resonate at distinct frequencies depending on their proximity to the oxime functional group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone Oxime Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=N) | - | ~161 |
| C2, C6 | ~2.50 (m) | ~32.3 |
| C3, C5 | ~1.70 (m) | ~24.6 |
| C4 | ~1.70 (m) | ~25.9 |
| O-CH₃ | ~3.85 (s) | ~61.5 |
Note: Data are typical values for cyclohexanone oxime and its O-methyl ether and may vary slightly based on solvent and experimental conditions.
Conformational Equilibrium Determination via NMR
The conformational flexibility of the six-membered ring in this compound derivatives has been a subject of detailed NMR investigations. For substituted compounds like 2-methylcyclohexanone O-methyl oxime, NMR studies, including the analysis of vicinal proton-proton coupling constants and temperature-dependent chemical shifts, have been used to determine the free energy of the axial-equatorial equilibrium. researchgate.net These studies indicate a preference for the conformer where the substituent occupies the equatorial position to minimize steric strain. researchgate.net This analysis provides a quantitative understanding of the conformational preferences that govern the molecule's three-dimensional structure in solution.
E/Z Isomerism Characterization
The C=N double bond in this compound gives rise to E/Z stereoisomerism. NMR spectroscopy is a primary method for distinguishing between these isomers. The chemical shift of the carbon atoms and protons, particularly those alpha to the C=N bond (C2 and C6), are sensitive to the orientation of the O-methyl group. In one isomer, the O-methyl group is syn-periplanar to one of the alpha-methylene groups, leading to a different electronic and steric environment compared to the other isomer. This difference often results in distinct chemical shifts for the C2 and C6 carbons. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide definitive proof of configuration by identifying through-space proximity between the O-methyl protons and specific protons on the cyclohexyl ring.
Mass Spectrometry (MS) Applications
Mass spectrometry provides critical information regarding the molecular weight and fragmentation behavior of this compound, aiding in its identification and structural confirmation.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The mass spectrum is distinguished by a prominent molecular ion (M•+) peak, which is in contrast to cyclohexanone oxime itself, where the parent ion has a much lower relative abundance. cdnsciencepub.com
The fragmentation process is initiated by the ionization of the molecule, followed by the cleavage of specific bonds. Key fragmentation pathways for O-methyl oxime derivatives include the loss of a methoxyl radical (•OCH₃) and other neutral fragments. One notable fragmentation sequence involves the loss of a methyl radical from the parent ion. cdnsciencepub.com High-resolution mass spectrometry can be employed to confirm the elemental composition of the observed fragment ions. cdnsciencepub.com
Table 2: Key EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 127 | [M]•+ | Molecular Ion |
| 112 | [M - CH₃]•+ | Loss of a methyl radical |
| 96 | [M - OCH₃]•+ | Loss of a methoxyl radical |
| 94 | [M - CH₃ - H₂O]•+ | Subsequent loss from fragment |
| 81 | C₅H₇N•+ / C₆H₉•+ | Ring fragmentation products |
Source: Adapted from fragmentation patterns of related O-methyl oximes. cdnsciencepub.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. nih.goved.ac.uk In a typical GC-MS analysis, the compound is first separated from other components on a chromatographic column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented.
The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification. rsc.org GC-MS methods have been developed for the analysis of cyclohexanone and its derivatives in various matrices, demonstrating good linearity and reproducibility. nih.goved.ac.uk The technique's high sensitivity and selectivity make it suitable for trace-level detection and quantification in environmental, industrial, and biological samples. scielo.br
Infrared (IR) Spectroscopy
While a definitive, peer-reviewed infrared spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the vibrational frequencies of its constituent functional groups. The molecule's structure, featuring a cyclohexane (B81311) ring, a C=N double bond, an N-O single bond, and a terminal methyl group, gives rise to a unique spectral fingerprint.
The primary vibrational modes expected in the IR spectrum are detailed below:
C-H Stretching: The cyclohexane ring and the methoxy (B1213986) group contain numerous sp³ hybridized C-H bonds. These typically produce strong absorption bands in the 2850-3000 cm⁻¹ region.
C=N Stretching: The carbon-nitrogen double bond of the oxime ether functionality is a key feature. This stretching vibration is expected to produce a medium-intensity band in the 1640-1690 cm⁻¹ range. The precise location can be influenced by the cyclic nature of the attached group.
CH₂ Bending: The scissoring and rocking motions of the methylene (B1212753) (CH₂) groups in the cyclohexane ring give rise to characteristic absorptions. A scissoring band is typically observed around 1450-1470 cm⁻¹.
C-O Stretching: The spectrum will feature a C-O single bond stretch associated with the methoxy group (-OCH₃). This vibration typically appears as a strong, prominent band in the fingerprint region, generally between 1080 and 1300 cm⁻¹.
N-O Stretching: The stretching vibration of the nitrogen-oxygen single bond in the oxime ether is another diagnostic absorption. For oximes, this band is often found in the 900-960 cm⁻¹ range. The methylation of the oxygen may slightly alter this frequency.
The following table summarizes the anticipated characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (Cyclohexane, -CH₃) | 2850-3000 | Strong |
| C=N Stretch | Oxime Ether | 1640-1690 | Medium |
| CH₂ Bend (Scissoring) | Cyclohexane | 1450-1470 | Medium |
| C-O Stretch | Ether (-OCH₃) | 1080-1300 | Strong |
| N-O Stretch | Oxime Ether | 900-960 | Medium |
X-ray Crystallography and Structural Elucidation
As of this writing, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature has not yielded a publicly available, experimentally determined crystal structure for this compound. The determination of a crystal structure via single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state arrangement of atoms, including bond lengths, bond angles, and conformational details.
Without an experimental crystal structure, it is not possible to provide specific data such as the crystal system, space group, unit cell dimensions, or a detailed table of intramolecular bond lengths and angles for this compound. Such data must be derived from the analysis of diffraction patterns of a suitable single crystal, and this analysis has not been published.
A quantitative analysis of the ring's exact shape is described by puckering parameters, such as those developed by Cremer and Pople. These parameters include the total puckering amplitude (Q) and the spherical polar angles (θ and φ), which define the specific type of conformation (e.g., ideal chair, boat, twist-boat) and its degree of distortion.
Since these parameters are calculated directly from the atomic coordinates of a solved crystal structure, a quantitative analysis of the ring puckering for this compound cannot be provided in the absence of experimental crystallographic data.
Theoretical and Computational Investigations of Cyclohexanone, O Methyloxime
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. For a molecule like Cyclohexanone (B45756), O-methyloxime, two primary methodologies are particularly relevant: Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT).
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory is a computational method based on the principles of quantum mechanics, without the use of experimental parameters. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. While no specific ab initio studies focused exclusively on Cyclohexanone, O-methyloxime are readily available in the surveyed literature, the methodology is widely applied to related organic molecules to determine properties such as geometric structures, conformational energies, and reaction pathways. For analogous compounds, ab initio methods have been instrumental in establishing a foundational understanding of molecular behavior from first principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool in computational chemistry for studying organic compounds due to its balance of accuracy and computational cost. While specific DFT studies centered on this compound are not extensively documented, the methodology has been successfully applied to a wide range of oximes and oxime ethers. These studies typically involve geometry optimization to find the most stable molecular structures and frequency calculations to confirm them as energy minima. DFT is also employed to calculate various molecular properties, including electronic distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. For instance, DFT calculations on other oxime ether derivatives have provided insights into their reaction mechanisms and structural characteristics. researchgate.net
Conformational Analysis and Energetic Profiles
The flexible six-membered ring of this compound allows for various spatial arrangements or conformations. Computational chemistry is an invaluable tool for analyzing these conformations and determining their relative stabilities.
Theoretical Determination of Axial-Equatorial Equilibria
The substituents on a cyclohexane (B81311) ring can exist in either axial or equatorial positions, and the equilibrium between these two forms is a key aspect of its conformational analysis. In the case of this compound, the O-methyloxime group attached to the cyclohexane ring can adopt either an axial or an equatorial orientation. Theoretical calculations can predict the energy difference between these two conformers, and thus the equilibrium constant for their interconversion. While specific data for this compound is scarce, studies on related substituted cyclohexanones provide a framework for understanding this equilibrium. For cyclohexanone oxime, spectroscopic data has suggested the formation of a single conformational isomer, indicating a strong preference for one form. arpgweb.com Theoretical calculations would be able to quantify this preference in terms of energy.
Steric and Electronic Effects on Conformation
The conformational preferences in substituted cyclohexanes are governed by a combination of steric and electronic effects.
Steric Effects: These arise from the spatial interactions between atoms. In the axial conformation of a substituted cyclohexane, the substituent can experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. For the O-methyloxime group, an axial orientation would likely lead to steric hindrance, favoring the equatorial position where such interactions are minimized.
Electronic Effects: These involve the distribution of electrons within the molecule. Effects such as hyperconjugation can also influence conformational stability. The presence of the electronegative oxygen and nitrogen atoms in the O-methyloxime group can introduce electronic effects that might stabilize or destabilize certain conformations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could provide a step-by-step description of the reaction pathway. For example, DFT calculations have been used to gain in-depth insights into the synthesis of other oxime ethers. researchgate.net This approach allows for the investigation of different possible mechanisms and can help in optimizing reaction conditions to favor the formation of desired products. Although specific computational studies on the reaction mechanisms of this compound were not found, the application of these methods to similar systems demonstrates their potential to provide valuable mechanistic insights.
Transition State Characterization and Activation Energies
At present, specific theoretical studies detailing the transition state characterization and activation energies for reactions involving this compound are not extensively available in the public domain. Computational investigations in this area would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a given reaction.
The process of characterizing a transition state involves locating a first-order saddle point on the potential energy surface, which represents the highest energy barrier along the reaction coordinate. This is a critical step in understanding the mechanism of a chemical transformation. Once the transition state geometry is optimized, frequency calculations are performed to confirm that it possesses exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.
The activation energy (Ea) is then calculated as the difference in energy between the transition state and the ground state of the reactants. This value is a key determinant of the reaction rate, as described by the Arrhenius equation. A lower activation energy implies a faster reaction rate.
For a hypothetical reaction involving this compound, such as its isomerization or reaction with another species, computational chemists would construct a detailed reaction profile. This profile would map the energy of the system as it progresses from reactants, through the transition state, to the final products.
Table 1: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Isomerization | B3LYP | 6-31G(d,p) | Data Not Available |
| Reaction with Radical | MP2 | cc-pVTZ | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
Solvent Effects on Reaction Pathways
The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation, providing a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding.
The choice of solvent can stabilize or destabilize reactants, products, and, most importantly, the transition state. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent.
In the case of this compound, the presence of the nitrogen and oxygen atoms in the oxime ether group makes it susceptible to interactions with various solvents. A computational study on the solvent effects on its reaction pathways would involve performing the transition state and activation energy calculations in the presence of different solvent models.
Table 2: Hypothetical Solvent Effects on the Activation Energy of a this compound Reaction
| Solvent | Dielectric Constant (ε) | Computational Model | Relative Activation Energy (kcal/mol) |
| Gas Phase | 1 | - | 0 (Reference) |
| n-Hexane | 1.88 | PCM | Data Not Available |
| Dichloromethane | 8.93 | PCM | Data Not Available |
| Ethanol | 24.55 | PCM | Data Not Available |
| Water | 80.1 | PCM | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
The results from such a study would indicate how the reaction rate might be tuned by the choice of solvent. For example, if a reaction proceeds through a charge-separated transition state, polar solvents would be expected to lower the activation energy and increase the reaction rate. Conversely, for a reaction where the transition state is less polar than the reactants, a nonpolar solvent might be more favorable.
Research Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Chemical Synthesis
Cyclohexanone (B45756), O-methyloxime, and related O-substituted oximes are valuable intermediates in the synthesis of a range of organic molecules. A primary application lies in their ability to be converted into O-substituted hydroxylamines through hydrolysis. These hydroxylamine (B1172632) derivatives are important intermediates in the production of various pharmaceutical and agricultural products google.com. The O-methyl group provides stability and modulates the reactivity of the oxime functional group, making it a reliable synthon in multi-step synthetic pathways. Its role as a precursor extends to the formation of nitrogen-containing heterocycles and other complex molecular architectures.
The fundamental reaction for the formation of the parent compound, cyclohexanone oxime, involves the condensation of cyclohexanone with hydroxylamine wikipedia.org. The subsequent O-methylation to form Cyclohexanone, O-methyloxime introduces a key modification that allows for further specialized applications. The stability of the O-methyl ether linkage under various reaction conditions makes it a protected form of the oxime, which can be carried through several synthetic steps before transformation.
Synthesis of Complex Organic Molecules
The reactivity of the C=N-O moiety in this compound makes it a valuable tool for constructing intricate organic structures, particularly those containing nitrogen.
A significant application of oximes and their ethers is in the synthesis of amines via reduction of the C=N double bond. The reduction of this compound yields N-(methoxy)cyclohexylamine, which can be a precursor to cyclohexylamine. The development of asymmetric reduction methods is crucial for producing chiral amines, which are vital building blocks in the pharmaceutical industry. While the direct enzymatic reduction of oximes to chiral amines by specific enzymes like ene-reductases is an area of ongoing research nih.gov, chemical methods using chiral catalysts or reagents can also achieve enantioselectivity. The synthesis of chiral amines often relies on biocatalysts like ω-transaminases or engineered reductive aminases, which have shown effectiveness for a broad range of ketone and amine substrates nih.govfrontiersin.org. The principles of these asymmetric syntheses can be applied to imine derivatives like O-methyl oximes to access enantiopure cyclic amines.
The versatility of the oxime group allows for the introduction of nitrogen into a molecular structure, which can then be transformed into various functional groups such as amines, amides, and nitrones, or be incorporated into aza-heterocycles researchgate.net.
The oxime ether group in this compound can act as a directing group in C-H functionalization reactions scilit.com. This allows for the selective introduction of functional groups at specific positions on the cyclohexane (B81311) ring, which would otherwise be difficult to achieve. Transition metal-catalyzed reactions, for instance, can activate C-H bonds ortho to the oxime-bearing carbon. This directed functionalization is a powerful strategy for the efficient synthesis of substituted cyclohexanone derivatives, which are themselves valuable synthetic intermediates. The N-O bond within the oxime ether can also participate in reactions, acting as an internal oxidant in certain catalytic cycles, which avoids the need for external oxidizing agents rsc.org.
Catalytic Strategies for Chemo- and Regioselective Transformations
Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling reactions to proceed with high selectivity.
One of the most significant reactions of cyclohexanone oxime is the Beckmann rearrangement, which converts the oxime into ε-caprolactam, the monomer for Nylon 6 wikipedia.orgwikipedia.org. This acid-catalyzed rearrangement is a cornerstone of industrial polymer chemistry. Various catalytic systems, including solid acids like zeolites and ionic liquids, have been developed to make this process more environmentally friendly and efficient researchgate.netrsc.orgjocpr.com. While the classic Beckmann rearrangement involves the unsubstituted oxime, similar catalytic principles can be applied to O-alkylated derivatives under specific conditions.
Furthermore, transition metal catalysis has been employed for the chemo- and regioselective functionalization of oximes. For example, iridium-catalyzed intramolecular O-allylation of oximes provides a method for creating enantioenriched oxime ethers nih.govethz.ch. Such catalytic strategies allow for precise control over the formation of specific isomers, which is essential in the synthesis of complex molecules.
| Catalytic Transformation | Catalyst Type | Product Class | Industrial Relevance |
| Beckmann Rearrangement | Strong Acids, Solid Acids (e.g., Zeolites) | Lactams (e.g., ε-caprolactam) | High (Nylon 6 synthesis) |
| Asymmetric Reduction | Biocatalysts (e.g., Reductive Aminases), Chiral Metal Catalysts | Chiral Amines | High (Pharmaceuticals) |
| C-H Functionalization | Transition Metals (e.g., Palladium, Rhodium) | Substituted Cyclohexanones | Moderate (Fine Chemicals) |
| O-Allylation | Iridium Complexes | Chiral Oxime Ethers | Emerging (Fine Chemicals) |
Applications in Polymer Chemistry and Advanced Materials
The primary connection of cyclohexanone oxime derivatives to polymer chemistry is through the Beckmann rearrangement to produce caprolactam for Nylon 6 synthesis wikipedia.org. While this compound itself is not directly polymerized in the same manner, the chemistry of oximes is being explored in materials science. For instance, oxime derivatives can serve as polymer modifiers acs.org. A recent study demonstrated the photochemical oximation of polyethylene, followed by the conversion of the resulting oxime to a ketone on the polymer backbone nih.gov. This suggests a pathway for the functionalization of commodity plastics, potentially altering their surface properties or providing sites for further chemical modification. The use of O-substituted oximes in such post-polymerization modifications could offer advantages in terms of stability and reaction control.
Environmental Fate and Transformation Research of O Methyloximes Chemical Aspects
Degradation Pathways and Transformation Products
The degradation of Cyclohexanone (B45756), o-methyloxime in the environment is anticipated to proceed through several key pathways, primarily hydrolysis. O-substituted oximes can undergo hydrolysis, which involves the cleavage of the C=N bond. wikipedia.orggoogle.com This reaction would lead to the formation of cyclohexanone and O-methylhydroxylamine.
Hydrolysis:
The hydrolysis of oximes is a well-documented reaction that can be catalyzed by acids. wikipedia.orggoogle.com In the environment, this process may occur in acidic waters or soils. The expected transformation products from the hydrolysis of Cyclohexanone, o-methyloxime are:
Cyclohexanone: A six-carbon cyclic ketone that is known to be biodegradable. taylorfrancis.com
O-methylhydroxylamine: A derivative of hydroxylamine (B1172632).
Table 1: Expected Hydrolysis Transformation Products of this compound
| Precursor Compound | Transformation Pathway | Expected Products |
|---|---|---|
| This compound | Hydrolysis | Cyclohexanone |
Adsorption and Mobility Studies in Environmental Matrices
The mobility of this compound in the environment, particularly in soil and water, is governed by its adsorption characteristics to soil organic matter and clay particles. While direct studies on the soil adsorption coefficient (Koc) of this compound are not available in the reviewed literature, the properties of the parent compound, cyclohexanone, can provide some insight. Cyclohexanone is known to be released into the environment through industrial air and wastewater emissions. taylorfrancis.com
The adsorption and mobility of organic compounds in soil are complex processes influenced by factors such as the chemical's hydrophobicity and the soil's organic carbon content. nih.govmdpi.com Given the structural similarities to cyclohexanone, which is expected to be highly mobile in soil, this compound may also exhibit significant mobility. taylorfrancis.com However, the presence of the o-methyloxime group could alter its polarity and water solubility, thus affecting its precise adsorption behavior.
Without experimental data, it is difficult to provide a definitive assessment of the adsorption and mobility of this compound. Research in this area is needed to accurately predict its partitioning in different environmental matrices.
Table 2: Estimated Environmental Mobility of this compound (based on related compounds)
| Compound | Expected Mobility in Soil | Rationale |
|---|
Photochemical and Biotic Degradation Processes
Photochemical Degradation:
The presence of the C=N-O moiety in this compound suggests potential susceptibility to photochemical degradation. Oxime ethers possess relatively weak N-O bonds that can be cleaved upon exposure to ultraviolet radiation. nih.gov This process, known as photolysis, could be a significant degradation pathway in sunlit surface waters and in the atmosphere. The specific photoproducts of this compound have not been documented in the available literature, but would likely result from the fragmentation of the molecule following N-O bond cleavage.
Biotic Degradation:
The biodegradation of this compound is another plausible environmental fate process. The parent compound, cyclohexanone, is known to be biodegradable. taylorfrancis.com While specific microbial degradation studies on this compound were not found, there is evidence of biological activity in a range of oxime ethers. mdpi.comnih.gov Furthermore, a study on cyclohexanone oxime indicated that it could be degraded by contaminants in animal bedding, suggesting a potential for microbial breakdown. nih.gov
Table 3: Summary of Potential Degradation Processes for this compound
| Degradation Process | Description | Potential Significance |
|---|---|---|
| Photochemical Degradation | Cleavage of the N-O bond by sunlight. | Potentially significant in surface waters and the atmosphere. |
Q & A
Q. What are the most reliable synthetic routes for cyclohexanone, o-methyloxime, and how do reaction conditions influence product selectivity?
Cyclohexanone derivatives like o-methyloxime are typically synthesized via oximation reactions. For example, cyclohexanone oxime can be formed via catalytic hydrogenation of phenol followed by ammoximation (using NH and HO) . The o-methyloxime variant may involve substituting hydroxylamine with O-methylhydroxylamine. Key factors include:
- Catalyst selection : Pd/SiO catalysts achieve >99% cyclohexanone selectivity under optimized conditions (110°C, H:phenol = 1:4) .
- Solvent effects : Polar aprotic solvents enhance nucleophilic substitution in oxime functionalization.
- Temperature control : Excess heat promotes undesired side reactions like over-oxidation or decomposition .
Q. How can spectroscopic methods (e.g., FT-IR, NMR) characterize this compound’s electronic and structural properties?
Spectroscopic analysis is critical for confirming oxime formation and substitution patterns:
- FT-IR/Raman : Detect N–O stretching (~950 cm) and C=N stretching (~1640 cm) vibrations. Disappearance of the carbonyl peak (C=O at ~1700 cm^{-1) confirms oximation .
- NMR : H NMR shows methyl group protons (O–CH) as a singlet at ~3.2 ppm, while C NMR confirms the oxime carbon at ~150 ppm .
- UV-Vis : π→π* transitions in the oxime moiety absorb at ~250 nm, useful for quantifying reaction progress .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for modeling the reaction mechanism of cyclohexanone o-methyloxime formation?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts transition states and intermediates:
- Mechanistic insights : Simulate nucleophilic attack of O-methylhydroxylamine on cyclohexanone’s carbonyl carbon, followed by proton transfer .
- Thermochemistry : Calculate Gibbs free energy changes to identify rate-limiting steps (e.g., protonation of the oxime intermediate) .
- Solvent modeling : Use the conductor-like polarizable continuum model (CPCM) to account for solvent effects on reaction kinetics .
Q. How can catalytic systems be optimized to minimize byproducts during cyclohexanone o-methyloxime synthesis?
Byproduct analysis requires a combination of experimental and theoretical methods:
- Kinetic studies : Monitor peroxide intermediates (e.g., cyclohexyl hydroperoxide) via HPLC or GC-MS, as they decompose into aldehydes or carboxylic acids .
- Catalyst design : Bimetallic Pd-Au nanoparticles suppress over-hydrogenation by modulating electronic states .
- Reactor configuration : Membrane reactors improve HO utilization efficiency, reducing oxidative byproducts .
Q. What experimental strategies resolve contradictions in reported cyclohexanone oxidation pathways?
Discrepancies in literature (e.g., cyclohexanone vs. cyclohexanol as primary byproducts) can be addressed via:
- Isotopic labeling : Use O-labeled HO to track oxygen incorporation in products .
- In situ spectroscopy : Operando ATR-FTIR identifies transient intermediates (e.g., cyclohexoxy radicals) during autoxidation .
- Microkinetic modeling : Integrate experimental data with DFT-derived activation barriers to validate competing pathways .
Methodological Tables
Table 1. Key Reaction Parameters for Cyclohexanone o-Methyloxime Synthesis
Table 2. Computational Methods for Oxime Mechanistic Studies
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| B3LYP/6-31G(d,p) | Transition state optimization | Gaussian 16 | |
| CPCM solvation model | Solvent effect simulation | ORCA | |
| NBO analysis | Charge distribution in oximes | NBO 6.0 |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
